molecular formula C13H21NO5 B2556506 2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid CAS No. 1273566-61-2

2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid

Cat. No. B2556506
M. Wt: 271.313
InChI Key: VTGTYBFNGPKJBP-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, a stereoselective method has been developed for its preparation. Researchers have successfully obtained diastereomerically pure (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol using novel intermediates like (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one . The process likely includes protecting group manipulations, cyclization, and purification steps.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : The chemical under discussion is involved in the synthesis of various heterocyclic compounds. For instance, Gein, Buldakova, and Dmitriev (2019) explored the synthesis of pyrrol-1-yl acetonitriles and their reactions with hydrazine hydrate, leading to the formation of different cyclic compounds (Gein, Buldakova, & Dmitriev, 2019).
  • Formation of Pyrrole and Pyridine Derivatives : Gupta, Ila, and Junjappa (1988) studied the formation of pyrrole and pyridine derivatives through the cyclocondensation of acylketene S,N-acetals with maleic anhydride and maleimide (Gupta, Ila, & Junjappa, 1988).
  • Application in Three-Component Chemical Reactions : Sakhno et al. (2021) described the use of similar compounds in three-component chemical reactions for synthesizing isoxazolylpyrrolones (Sakhno et al., 2021).

Synthesis of Pyrrole Derivatives and Potential Uses

  • Synthesis of Biologically Active Pyrrole Derivatives : Abdelhamid et al. (2022) synthesized a series of pyrrole derivatives for potential use as insecticidal agents (Abdelhamid et al., 2022).
  • Synthesis of Pyrrolo[2,3-c]pyridine-2-Carboxylic Acids : Bencková and Krutošíková (1997) synthesized pyrrolo[2,3-c]pyridine-2-carboxylic acids, indicating the potential for the development of novel organic compounds (Bencková & Krutošíková, 1997).

Development of New Materials and Chemical Analysis

  • Synthesis of Pyrano[2,3-c]pyrroles : Vydzhak and Panchishin (2008) developed a new approach to synthesize pyrano[2,3-c]pyrrole derivatives, indicating the material's role in creating new chemical structures (Vydzhak & Panchishin, 2008).
  • Structural Studies of Chemical Compounds : Chui et al. (2004) conducted structural studies on related chemical compounds, showcasing the significance of such materials in detailed chemical analysis (Chui et al., 2004).

properties

IUPAC Name

2-[(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-9-8(4-11(15)16)7-18-10(9)6-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGTYBFNGPKJBP-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid

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